molecular formula C17H17ClN2O B12420651 Etifoxine-d5

Etifoxine-d5

Cat. No.: B12420651
M. Wt: 305.8 g/mol
InChI Key: IBYCYJFUEJQSMK-UPKDRLQUSA-N
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Description

Etifoxine-d5 is a deuterium-labeled analog of Etifoxine, a non-benzodiazepine anxiolytic compound. Etifoxine is known for its positive allosteric modulation of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits. It exhibits anxiolytic and anticonvulsant properties in rodents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Etifoxine-d5 involves the incorporation of deuterium into the Etifoxine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions for this compound are proprietary and detailed in patents .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is crucial in maintaining the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Etifoxine-d5 undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Etifoxine-d5 has several scientific research applications, including:

Mechanism of Action

Etifoxine-d5 exerts its effects through modulation of GABAergic neurotransmission and neurosteroid synthesis. It acts as a positive allosteric modulator of GABAA receptors containing α1β2γ2 and α1β3γ2 subunits. This modulation enhances the inhibitory effects of GABA, leading to anxiolytic and anticonvulsant properties. Additionally, this compound influences the translocator protein (TSPO), promoting neurosteroid synthesis and providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which can alter its pharmacokinetic and metabolic profiles. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. Additionally, this compound’s dual mechanism of action on GABAA receptors and TSPO sets it apart from other anxiolytics .

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

305.8 g/mol

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)-1H-3,1-benzoxazin-2-imine

InChI

InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20)/i4D,5D,6D,7D,8D

InChI Key

IBYCYJFUEJQSMK-UPKDRLQUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C3=C(C=CC(=C3)Cl)NC(=NCC)O2)C)[2H])[2H]

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3

Origin of Product

United States

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